tert-butyl N-[(2-hydroxyphenyl)methyl]-N-methylcarbamate
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Overview
Description
Tert-butyl N-[(2-hydroxyphenyl)methyl]-N-methylcarbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are derivatives of carbamic acid and are widely used in various industrial and pharmaceutical applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2-hydroxyphenyl)methyl]-N-methylcarbamate typically involves the reaction of 2-hydroxybenzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature.
Industrial Production Methods
In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(2-hydroxyphenyl)methyl]-N-methylcarbamate: can undergo various chemical reactions, including:
Oxidation: : The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: : The carbamate group can be reduced to form an amine.
Substitution: : The compound can undergo nucleophilic substitution reactions at the carbamate group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Quinone derivatives.
Reduction: : Amines.
Substitution: : Various substituted carbamates and amides.
Scientific Research Applications
Tert-butyl N-[(2-hydroxyphenyl)methyl]-N-methylcarbamate: has several scientific research applications:
Chemistry: : It is used as a reagent in organic synthesis and as a protecting group for amines.
Biology: : The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: : It is used in the production of polymers and other materials.
Mechanism of Action
The mechanism by which tert-butyl N-[(2-hydroxyphenyl)methyl]-N-methylcarbamate exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group on the phenyl ring can form hydrogen bonds with enzymes, potentially inhibiting their activity. The carbamate group can also interact with nucleophiles, leading to the formation of new chemical bonds.
Comparison with Similar Compounds
Tert-butyl N-[(2-hydroxyphenyl)methyl]-N-methylcarbamate: is unique due to its specific structural features, such as the presence of the tert-butyl group and the hydroxyl group on the phenyl ring. Similar compounds include:
Benzyl carbamate: : Lacks the tert-butyl group.
N-phenyl carbamate: : Lacks the hydroxyl group.
N-methyl carbamate: : Lacks both the tert-butyl and hydroxyl groups.
These structural differences can lead to variations in reactivity, stability, and biological activity, making This compound distinct in its applications.
Biological Activity
Tert-butyl N-[(2-hydroxyphenyl)methyl]-N-methylcarbamate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
Molecular Formula : C13H19NO3
Molecular Weight : 235.30 g/mol
Functional Groups : Carbamate, Hydroxyphenyl
The presence of the tert-butyl group enhances the compound's lipophilicity, potentially influencing its biological activity by improving membrane permeability.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which may be crucial in metabolic pathways. For instance, it interacts with cholinesterase and cytochrome P450 enzymes, affecting neurotransmitter levels and drug metabolism respectively .
- Antioxidant Activity : It exhibits significant antioxidant properties by scavenging free radicals, thus reducing oxidative stress in biological systems.
- Modulation of Cellular Receptors : The compound may interact with specific cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.
Antimicrobial Properties
Research has indicated that this compound possesses antimicrobial activity. In vitro studies demonstrate its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
S. aureus | 16 µg/mL |
C. albicans | 64 µg/mL |
Anti-inflammatory Effects
In animal models, the compound has shown promise as an anti-inflammatory agent. Doses of 50 mg/kg administered orally reduced inflammatory markers in induced models of inflammation.
Case Studies
- Study on Enzymatic Inhibition :
-
Antioxidant Activity Assessment :
- An experimental setup measured the compound's ability to reduce oxidative stress in human cell lines exposed to hydrogen peroxide. The results showed a significant decrease in reactive oxygen species (ROS) levels when treated with this compound at concentrations ranging from 10 to 100 µM.
Properties
IUPAC Name |
tert-butyl N-[(2-hydroxyphenyl)methyl]-N-methylcarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14(4)9-10-7-5-6-8-11(10)15/h5-8,15H,9H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBYTQAMAYIGTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC=CC=C1O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1487444-34-7 |
Source
|
Record name | tert-butyl N-[(2-hydroxyphenyl)methyl]-N-methylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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